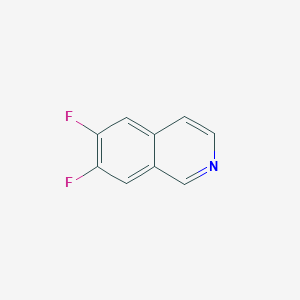

6,7-Difluoroisoquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6,7-difluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGNVOVLUDJCIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729164 | |

| Record name | 6,7-Difluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202006-80-1 | |

| Record name | 6,7-Difluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6,7 Difluoroisoquinoline and Its Derivatives

Established Synthetic Routes to the 6,7-Difluoroisoquinoline Core

The construction of the this compound nucleus relies on established synthetic transformations that have been adapted to accommodate the electronic effects of the fluorine substituents. These methods provide the foundational frameworks for accessing this important heterocyclic motif.

Pomeranz–Fritsch Reaction and its Adaptations for Fluorinated Isoquinolines

The Pomeranz–Fritsch reaction is a well-established method for the synthesis of isoquinolines, proceeding through the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgwikipedia.orgthermofisher.com The general scheme involves the condensation of an aromatic aldehyde with a 2,2-dialkoxyethylamine to form a Schiff base, which then undergoes ring closure in the presence of a strong acid. wikipedia.org

For the synthesis of this compound, this would conceptually involve the use of 3,4-difluorobenzaldehyde (B20872) as the starting aromatic aldehyde. The reaction proceeds in two main stages: the formation of the benzalaminoacetal intermediate, followed by the acid-promoted cyclization to form the aromatic isoquinoline (B145761) ring. wikipedia.org While the classical conditions utilize strong acids like sulfuric acid, modifications using Lewis acids such as trifluoroacetic anhydride (B1165640) have also been developed. wikipedia.org The presence of deactivating fluorine atoms on the benzene (B151609) ring can influence the electrophilic cyclization step, potentially requiring optimized reaction conditions.

Key Features of the Pomeranz-Fritsch Reaction:

| Feature | Description |

| Reactants | Aromatic aldehyde (e.g., 3,4-difluorobenzaldehyde) and a 2,2-dialkoxyethylamine. wikipedia.org |

| Intermediate | Benzalaminoacetal (Schiff base). wikipedia.org |

| Conditions | Strong acid catalysis (e.g., concentrated sulfuric acid). thermofisher.com |

| Product | Substituted isoquinoline. |

Cyclization Reactions in this compound Synthesis

Intramolecular cyclization reactions provide a powerful strategy for the synthesis of ring-fluorinated isoquinolines. A notable example involves the reaction of o-cyano-β,β-difluorostyrenes with organolithium reagents. This method leads to the formation of 3-fluoroisoquinolines through an intramolecular substitution of a vinylic fluorine. nih.gov

In a similar vein, the synthesis of 3-fluoroquinolines has been achieved through the reaction of β,β-difluoro-o-isocyanostyrenes with organomagnesium or organolithium reagents. nih.gov These reactions proceed via the formation of an sp2 carbanion on the isocyano carbon, which then undergoes cyclization by displacing the adjacent vinylic fluorine. nih.gov These methodologies highlight the utility of intramolecular nucleophilic substitution on a difluorovinyl group for the construction of fluorinated nitrogen heterocycles.

Transition Metal-Catalyzed Approaches in this compound Synthesis

Transition metal catalysis has emerged as a versatile tool for the synthesis of complex heterocyclic molecules, including isoquinolines. These methods often offer high efficiency and functional group tolerance.

Rhodium(III)-catalyzed C-H activation and annulation reactions represent a modern and efficient approach to isoquinolone scaffolds. organic-chemistry.org This strategy typically involves the reaction of a benzamide (B126) derivative with an alkyne, where the metal catalyst facilitates the cleavage of a C-H bond on the benzene ring and subsequent annulation with the alkyne. While specific examples for this compound are not prevalent in general literature, this methodology is broadly applicable to substituted benzamides, suggesting its potential for adaptation to fluorinated analogues. The reaction often utilizes an oxidizing directing group to facilitate the catalytic cycle.

Palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with allenoic acid esters has also been established for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com This method demonstrates high regioselectivity and proceeds under relatively mild conditions. mdpi.com The application of this strategy to a 3,4-difluoro-substituted N-methoxybenzamide could provide a direct route to the corresponding 6,7-difluorodihydroisoquinolone derivative.

Table of C-H Activation Approaches for Isoquinolone Synthesis:

| Catalyst System | Reactants | Product Type | Reference |

| Rhodium(III) | Benzamide derivative, Alkyne | Isoquinolone | organic-chemistry.org |

| Palladium(II) | N-methoxybenzamide, 2,3-Allenoic acid ester | 3,4-Dihydroisoquinolin-1(2H)-one | mdpi.com |

Organolithium reagents are pivotal in various synthetic transformations, including those leading to fluorinated isoquinolines. fishersci.fr As previously mentioned in the context of cyclization reactions, the reaction of o-cyano-β,β-difluorostyrenes with organolithiums generates an intermediate that cyclizes to form a 3-fluoroisoquinoline (B1619788). nih.gov This transformation showcases the dual role of the organolithium reagent as both a nucleophile attacking the cyano group and a trigger for the subsequent intramolecular cyclization. The high reactivity of organolithium reagents allows for the formation of carbon-carbon and carbon-nitrogen bonds under specific conditions. fishersci.fr

Reactions Involving N-Acetylenamines with Benzynes

The reaction of N-acetylenamines with benzynes represents another potential, though less commonly documented for this specific substitution pattern, route to isoquinoline derivatives. This type of transformation falls under the broad category of cycloaddition reactions where the highly reactive benzyne (B1209423) intermediate is trapped by a suitable partner. The feasibility of this approach for synthesizing this compound would depend on the generation of 4,5-difluorobenzyne and its subsequent reaction with an appropriate N-acetylenamine.

One-Pot Multistep Synthesis Approaches

An efficient one-pot, microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines has been developed utilizing N-fluoroalkylated 1,2,3-triazoles as starting materials. rsc.orgsemanticscholar.orgrsc.orgrsc.org This methodology demonstrates a broad substrate scope, enabling the preparation of structurally diverse 3-fluoroisoquinolines with a fluoroalkyl group at the 1-position, as well as substituents on the fused benzene ring. rsc.orgrsc.org The reaction proceeds through a cascade of events initiated by the thermal decomposition of the triazole ring. rsc.orgrsc.org

The key steps in this one-pot synthesis involve the opening of the triazole ring, elimination of a nitrogen molecule, and a subsequent rearrangement to form an N-fluoroalkylated ketenimine intermediate. rsc.org This is followed by a stereoselective formal 1,3-fluorine shift and a final cyclization to yield the desired 1-fluoroalkylated 3-fluoroisoquinoline product. rsc.orgrsc.orgrsc.org The presence of a fluorine atom at the 3-position and a halogen at the 4-position in the resulting isoquinoline allows for further functionalization through nucleophilic aromatic substitution and cross-coupling reactions, respectively. rsc.orgrsc.org

A critical step in the one-pot synthesis from N-fluoroalkylated 1,2,3-triazoles is the stereoselective formal 1,3-fluorine shift that occurs in the N-fluoroalkylated ketenimine intermediates. rsc.orgrsc.org Upon prolonged heating, these ketenimines undergo a thermally induced 1,3-fluorine shift to form two geometric isomers of difluoroazadienes. rsc.orgrsc.org Although four isomers are theoretically possible, only two are observed to form. rsc.org

The stereoselectivity of this formal 1,3-fluorine shift can be influenced by the presence of additives. rsc.org This transformation is a key mechanistic step that ultimately leads to the formation of the isoquinoline ring system. rsc.orgrsc.org The identification of N-fluoroalkylated ketenimines and their subsequent rearrangement through a stereoselective fluorine shift provides valuable insight into the reaction mechanism and allows for the rational design of new synthetic routes to fluorinated isoquinolines. rsc.orgrsc.org

Synthesis of Halogenated this compound Derivatives

The synthesis of specifically halogenated derivatives of this compound is crucial for the development of new pharmaceutical candidates and functional materials. The position of the halogen atom on the isoquinoline core can significantly influence the molecule's biological activity and chemical reactivity.

While specific detailed synthetic procedures for 1-chloro-6,7-difluoroisoquinoline (B2437764), 1,3-dichloro-6,7-difluoroisoquinoline (B2749804), and 3-chloro-6,7-difluoroisoquinoline (B2934296) are not extensively documented in readily available literature, general principles of isoquinoline synthesis and chlorination can be applied. The synthesis of chloro-substituted isoquinolines often involves the use of chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) on the corresponding hydroxyisoquinoline or isoquinoline-N-oxide precursors. The regioselectivity of the chlorination is dependent on the directing effects of the existing substituents on the isoquinoline ring.

For instance, the synthesis of chloro-dimethoxyquinolines has been achieved by treating the corresponding hydroxy-dimethoxyquinoline with phosphorus oxychloride. google.com This suggests a potential route to the target compounds could involve the synthesis of the corresponding hydroxy-6,7-difluoroisoquinolines followed by chlorination. The synthesis of the precursor 6,7-difluoroisoquinolinones could potentially be achieved through cyclization reactions of appropriately substituted phenylacetic acid or benzamide derivatives.

Synthesis of 1-Chloro-6,7-difluoroisoquinoline

A plausible synthetic route to 1-chloro-6,7-difluoroisoquinoline would likely involve the preparation of 6,7-difluoroisoquinolin-1-one as a key intermediate. This could potentially be synthesized from 3,4-difluorophenylacetic acid and a suitable C1-N source. Subsequent treatment of 6,7-difluoroisoquinolin-1-one with a chlorinating agent like phosphorus oxychloride would be expected to yield the desired 1-chloro-6,7-difluoroisoquinoline.

Synthesis of 1,3-Dichloro-6,7-difluoroisoquinoline

The synthesis of 1,3-dichloro-6,7-difluoroisoquinoline would likely proceed through a this compound-1,3-dione intermediate. This dione (B5365651) could potentially be synthesized via the cyclization of a malonodiamide derivative of 3,4-difluorobenzene. Treatment of the resulting this compound-1,3-dione with a strong chlorinating agent such as phosphorus oxychloride, likely at elevated temperatures, would be the logical final step to furnish 1,3-dichloro-6,7-difluoroisoquinoline. The synthesis of the related 1,3-dichloro-6,7-dimethoxyisoquinoline (B1489326) from the corresponding dione supports the feasibility of this approach. chemicalbook.com

Synthesis of 3-Chloro-6,7-difluoroisoquinoline

The preparation of 3-chloro-6,7-difluoroisoquinoline could potentially be achieved starting from a 6,7-difluoroisoquinolin-3-one precursor. This intermediate might be accessible through various synthetic strategies, including the cyclization of a β-ketoester derivative of 3,4-difluoroaniline. Subsequent chlorination of the 6,7-difluoroisoquinolin-3-one with an appropriate reagent like phosphorus oxychloride would then yield 3-chloro-6,7-difluoroisoquinoline.

Synthetic Routes to 6,8-Difluoroisoquinoline-1-carbonitrile

The synthesis of isoquinoline-1-carbonitriles often involves building the heterocyclic ring from appropriately substituted benzene precursors. A plausible and effective strategy for the synthesis of 6,8-Difluoroisoquinoline-1-carbonitrile can be conceptualized through a modification of classical isoquinoline syntheses, such as the Pomeranz–Fritsch or the Bischler-Napieralski reaction, followed by cyanation.

One potential route begins with a suitable difluorinated starting material, such as 3,5-difluorobenzaldehyde (B1330607). The synthesis could proceed via the following key steps:

Formation of a Schiff Base: Condensation of 3,5-difluorobenzaldehyde with an aminoacetal (e.g., aminoacetaldehyde dimethyl acetal) under acidic conditions yields the corresponding Schiff base (a benzalaminoacetal). wikipedia.orgthermofisher.com

Acid-Catalyzed Cyclization: Treatment of the benzalaminoacetal with a strong acid, such as concentrated sulfuric acid, induces an intramolecular electrophilic substitution to form the 6,8-difluoroisoquinoline (B1457585) core. organicreactions.org This is the key ring-forming step of the Pomeranz-Fritsch reaction. wikipedia.orgthermofisher.com

Activation and Cyanation: The resulting 6,8-difluoroisoquinoline is then converted to the target carbonitrile. This is typically achieved via a Reissert-type reaction. The isoquinoline is first activated with an acyl chloride (e.g., benzoyl chloride) in the presence of a cyanide source like potassium cyanide or trimethylsilyl (B98337) cyanide (TMSCN) to form a Reissert compound. Subsequent treatment of the Reissert compound with a base or via photolysis can eliminate the activating group to yield the desired 6,8-difluoroisoquinoline-1-carbonitrile.

This approach provides a logical pathway to the target molecule, leveraging established methodologies for isoquinoline synthesis.

Functionalization Strategies for this compound Scaffold

The presence of two electron-withdrawing fluorine atoms on the carbocyclic ring of this compound significantly influences its reactivity, making it an ideal substrate for various functionalization reactions.

Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing the this compound core. The fluorine atoms strongly activate the benzene ring towards attack by nucleophiles. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks one of the fluorine-bearing carbons to form a resonance-stabilized Meisenheimer complex. nih.gov Subsequent elimination of the fluoride (B91410) ion, a good leaving group in this context, yields the substituted product. youtube.com

The regioselectivity of the substitution (at C-6 or C-7) can be influenced by the reaction conditions and the steric and electronic properties of both the nucleophile and any existing substituents on the heterocyclic ring. This methodology is highly effective for introducing a wide range of substituents.

Table 1: Examples of Nucleophiles in SNAr Reactions

| Nucleophile Type | Example Reagent | Resulting Functional Group |

|---|---|---|

| Oxygen | Sodium methoxide (B1231860) (NaOMe) | Methoxy (-OCH₃) |

| Oxygen | Potassium phenoxide (K-OPh) | Phenoxy (-OPh) |

| Sulfur | Sodium thiomethoxide (NaSMe) | Methylthio (-SMe) |

| Nitrogen | Ammonia (NH₃) | Amino (-NH₂) |

| Nitrogen | Piperidine | Piperidinyl |

| Carbon | Malononitrile anion | Dicyanomethyl |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct C-F bond activation in cross-coupling can be challenging, it is often achievable with specialized catalyst systems. Alternatively, one of the fluorine atoms can be replaced via an SNAr reaction with a more reactive leaving group (e.g., a triflate) or a nucleophile that installs a handle for cross-coupling.

Suzuki–Miyarura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an aryl halide or triflate. It is a versatile method for creating C-C bonds, allowing for the introduction of various aryl or heteroaryl groups onto the isoquinoline core. For instance, after converting one of the C-F positions to a C-Br or C-OTf group, Suzuki coupling can be employed to synthesize aryl-substituted difluoroisoquinolines. researchgate.net

Heck Coupling: This reaction forms a C-C bond between an aryl halide and an alkene. It is useful for introducing vinyl substituents.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, providing a direct route to alkynyl-substituted isoquinolines. mdpi.com

Buchwald–Hartwig Amination: This is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org It is a highly general method for introducing primary and secondary amines, anilines, and other nitrogen nucleophiles, offering a complementary approach to SNAr for C-N bond formation. researchgate.netorganic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions for Functionalization

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst/Ligand |

|---|---|---|---|

| Suzuki–Miyarura | Aryl-X + R-B(OH)₂ | C-C (Aryl-R) | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Heck | Aryl-X + Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂, P(o-tol)₃ |

| Sonogashira | Aryl-X + Alkyne | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂, CuI |

| Buchwald–Hartwig | Aryl-X + R₂NH | C-N (Aryl-NR₂) | Pd₂(dba)₃, BINAP, XPhos |

Note: Aryl-X typically refers to an aryl halide (Br, I) or triflate.

The introduction of heteroatoms onto the this compound scaffold is most commonly achieved via the SNAr reaction discussed previously. The high electrophilicity of the C-6 and C-7 positions allows for efficient displacement of a fluoride ion by a range of heteroatomic nucleophiles.

O-Nucleophiles: Alkoxides (e.g., sodium ethoxide) and phenoxides react readily to form the corresponding ethers. Hydroxide ions can be used to introduce a hydroxyl group, leading to difluoro-isoquinolinols.

S-Nucleophiles: Thiolates (e.g., sodium thiophenoxide) are excellent nucleophiles and react smoothly to yield thioethers.

N-Nucleophiles: A wide variety of nitrogen nucleophiles, including ammonia, primary and secondary alkylamines, and anilines, can be used to synthesize the corresponding amino-substituted isoquinolines. nih.gov

The choice between SNAr and Buchwald-Hartwig amination for installing nitrogen substituents often depends on the specific substrates and desired reaction conditions, with SNAr being favored by the electron-deficient nature of the difluoro-aromatic ring.

Stereoselective Synthesis Methodologies

Creating chiral derivatives of this compound, particularly at the C-1 position of the reduced 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core, is crucial for developing enantiomerically pure drug candidates. Several strategies can be employed to achieve stereoselectivity.

One of the most prominent methods is the Pictet–Spengler reaction . rsc.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. To achieve stereoselectivity, a chiral auxiliary can be incorporated into the β-arylethylamine precursor, or a chiral acid catalyst can be used. For example, starting from a chiral 2-(3,4-difluorophenyl)ethylamine, condensation with an aldehyde in the presence of an acid would lead to a chiral 1-substituted-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline.

Another powerful approach involves the asymmetric hydrogenation of a 3,4-dihydroisoquinoline (B110456) precursor. A prochiral 6,7-difluoro-3,4-dihydroisoquinoline can be reduced to the corresponding chiral tetrahydroisoquinoline using a chiral transition-metal catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand). This method is highly efficient for establishing the stereocenter at C-1.

Furthermore, chiral auxiliary-guided synthesis offers a robust route. For instance, a chiral auxiliary can be attached to the nitrogen atom of the β-arylethylamine. This auxiliary directs the stereochemical outcome of the cyclization step, and it can be removed in a subsequent step to yield the enantiomerically enriched THIQ. ua.es These established methodologies for THIQ synthesis are directly applicable to the 6,7-difluoro analogues, providing reliable pathways to important chiral building blocks. nih.govorganic-chemistry.org

Computational Studies and Mechanistic Investigations of 6,7 Difluoroisoquinoline Reactions

Density Functional Theory (DFT) Applications

No specific applications of Density Functional Theory (DFT) to elucidate the properties and reactivity of 6,7-difluoroisoquinoline have been found in a comprehensive search of scientific databases.

Geometry Optimization and Energy Calculations of Intermediates and Transition States

There are no available studies that report on the geometry optimization or energy calculations of intermediates and transition states involved in the reactions of this compound.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms involving this compound through DFT or other computational methods has not been a subject of published research.

Prediction of Reactivity and Selectivity

Detailed predictions of the reactivity and selectivity of this compound based on computational models are not present in the current body of scientific literature.

Understanding Electronic Properties and Reactivity Indices

A computational analysis of the electronic properties and reactivity indices, such as HOMO-LUMO gaps or Fukui functions, for this compound is not available.

Molecular Modeling and Simulation Approaches

There is no evidence of molecular modeling or simulation approaches being applied to study the behavior and interactions of this compound.

Biological and Pharmacological Relevance of 6,7 Difluoroisoquinoline Derivatives

Medicinal Chemistry Applications of Fluorinated Isoquinolines

Fluorinated isoquinolines are prominent in medicinal chemistry due to their enhanced biological activity and utility in developing new therapeutic agents. researchgate.net The introduction of fluorine can improve chemical and physical properties, which is why approximately 20% of anticancer and antibiotic drugs contain fluorine. nih.govresearchgate.netrsc.org This strategic incorporation of fluorine can lead to better bioavailability and binding affinity for drug targets. researchgate.net

The design of drug candidates based on the fluorinated isoquinoline (B145761) scaffold involves leveraging the physicochemical changes imparted by the fluorine atoms to optimize drug-like properties. umanitoba.ca Synthetic strategies for creating these molecules have evolved, moving beyond traditional methods to more efficient, environmentally friendly, and versatile techniques. nih.gov Advances in synthesis allow for the precise introduction of fluorine-containing groups into the isoquinoline ring system. researchgate.net These methods include both non-catalyzed and transition metal-catalyzed approaches, enabling the creation of a diverse range of fluorinated isoquinoline derivatives for screening as potential drug candidates. researchgate.net For instance, microwave-assisted synthesis has been employed to produce fluoroisoquinolines in good yields. researchgate.net

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the optimization of lead compounds. For fluorinated isoquinoline derivatives, SAR studies explore how the position and number of fluorine atoms, as well as the nature of other substituents on the isoquinoline ring, affect their therapeutic potential.

While specific SAR studies focused exclusively on 6,7-difluoroisoquinoline derivatives are not extensively detailed in the provided context, broader studies on related fluorinated quinolines and dimethoxy-isoquinolines provide valuable insights. For example, in a series of 6-fluoroquinoline (B108479) derivatives tested for antiplasmodial activity, modifications at positions 2 and 4 of the quinoline (B57606) ring were explored. nih.gov The resulting SAR data showed that specific substitutions led to compounds with high in vitro and in vivo activity, highlighting the importance of substituent patterns on the fluorinated core. nih.gov

Similarly, studies on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives aimed at reversing multidrug resistance have investigated the impact of various amide and ester substitutions. nih.govresearchgate.net These studies help define the structural requirements for interaction with specific biological targets like P-glycoprotein. nih.gov Such findings suggest that for this compound derivatives, the nature and position of substituents at other points on the isoquinoline scaffold would be critical in determining their biological activity and selectivity. SAR studies have shown that electron-donating or electron-withdrawing substituents can significantly affect the biological activities of fluorinated heterocycles. nih.govrsc.org

| Compound Series | Key Structural Feature | Biological Target/Activity | SAR Insights |

| 6-Fluoroquinolines | Substitution at C2 and C4 positions | Antiplasmodial (Plasmodium falciparum) | Specific substitutions led to high in vitro (IC50 ≤ 0.0029 µM) and in vivo (99.6% activity) efficacy. nih.gov |

| 6,7-Dimethoxy-tetrahydroisoquinolines | Amide and ester derivatives | P-glycoprotein (P-gp) modulation | The nature of the substituent group defines the interaction profile (substrate vs. inhibitor) with efflux pumps. nih.gov |

Biological Activities of Related Fluorinated Heterocycles

The introduction of fluorine into heterocyclic compounds is a powerful strategy for discovering new therapeutic agents with a wide range of biological activities. researchgate.net Fluorinated heterocycles are key components in numerous marketed drugs, demonstrating their clinical significance. rsc.org

Fluorinated heterocyclic compounds have demonstrated significant potential as antifungal agents. One of the most well-known examples is flucytosine, a fluorinated pyrimidine (B1678525) analog, which is converted in fungal cells to fluorouracil, subsequently inhibiting protein synthesis. mdpi.com The antifungal activity of fluorinated compounds is often linked to their ability to interfere with essential fungal enzymes or cellular processes. For instance, 5-Fluorouridine, a prodrug of 5-fluorouracil, has shown potent antifungal activity against a range of Candida species by inhibiting thymidylate kinase. mdpi.com Other fluorinated heterocycles, such as isatin (B1672199) derivatives, have also exhibited antifungal effects against plant pathogens. mdpi.com Oteseconazole is another example of a fluorinated antifungal agent that targets the fungal cell membrane integrity by interacting with cytochrome P450 (CYP51). nih.gov

| Compound Class | Example(s) | Mechanism of Action | Target Organisms |

| Fluorinated Pyrimidines | Flucytosine, 5-Fluorouridine | Inhibition of protein and DNA synthesis | Candida species mdpi.com |

| Fluorinated Isatins | Pyridinium isatin-3-acylhydrazones | Not specified | Phytopathogenic fungi mdpi.com |

| Fluorinated Azoles | Oteseconazole | Inhibition of fungal CYP51 | Pathogenic Candida strains nih.gov |

The development of antiviral drugs has greatly benefited from the incorporation of fluorine into heterocyclic structures. sciforum.net Fluorinated nucleoside analogs are a cornerstone of antiviral therapy, with compounds like Sofosbuvir (for hepatitis C) and Emtricitabine (for HIV) being prominent examples. rsc.org The fluorine atom can enhance the stability of the molecule and its ability to inhibit viral enzymes like reverse transcriptase or RNA polymerase. mdpi.com For example, 2′-deoxy-2′-fluorocytidine is a potent inhibitor of HCV RNA polymerase. sciforum.net Fluorinated indole (B1671886) derivatives have also shown extremely potent anti-HIV-1 activity, with EC50 values in the picomolar range. rsc.org

| Compound Class | Example(s) | Mechanism of Action | Target Virus |

| Fluorinated Nucleosides | Sofosbuvir, Emtricitabine, 2′-deoxy-2′-fluorocytidine | Inhibition of viral polymerases/reverse transcriptase sciforum.netrsc.org | Hepatitis C virus, HIV, Herpes Simplex virus sciforum.netrsc.org |

| Fluorinated Indoles | Indole-carboxamide derivatives | Inhibition of HIV-1 replication | HIV-1 rsc.org |

| Dihydroquinazolines | Letermovir | Interference with viral terminase complex | Cytomegalovirus (CMV) nih.gov |

Fluorinated heterocycles are a major class of anticancer agents. mdpi.com The pioneering compound in this area was 5-fluorouracil, approved in 1957, which is still widely used to treat various solid tumors. nih.govmdpi.com The presence of fluorine can enhance a compound's ability to inhibit key enzymes in cancer cell proliferation or to induce apoptosis. For instance, Sunitinib, a fluorinated indole derivative, was the first anticancer drug of its kind approved for treating renal cell carcinoma by inhibiting receptor tyrosine kinases involved in angiogenesis. nih.gov Numerous other fluorinated heterocyclic derivatives, including those based on isatin and quinoline scaffolds, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. mdpi.comdntb.gov.uanih.gov These compounds often work by disrupting microtubule dynamics or inducing apoptosis through pathways like mitochondrial membrane dissipation. mdpi.comnih.gov

| Compound Class | Example(s) | Mechanism of Action | Target Cancer Cells |

| Fluorinated Pyrimidines | 5-Fluorouracil | Antimetabolite, inhibits DNA synthesis | Skin, breast, colorectal, stomach cancers nih.govmdpi.com |

| Fluorinated Indoles | Sunitinib | Inhibition of receptor tyrosine kinases (e.g., VEGFR-2) | Renal cell carcinoma nih.gov |

| Fluorinated Isatins | 1-benzylisatins | Induction of apoptosis, ROS production | Various tumor cell lines mdpi.com |

| Trimethoxy Quinolines | N-aryl-trimethoxy quinoline-4-amines | Tubulin polymerization inhibition, induction of apoptosis | MCF-7, A2780 (breast and ovarian cancer) nih.gov |

Anti-inflammatory Activity

Derivatives of the isoquinoline nucleus have demonstrated notable anti-inflammatory properties mdpi.comnih.gov. The incorporation of fluorine atoms can enhance these effects. For instance, certain fluorinated fused quinazolines, which share structural similarities with isoquinolines, have shown significant anti-inflammatory activity in in-vivo studies nih.gov. A series of novel 8/10-trifluoromethyl-substituted-imidazo[1,2-c] quinazolines were synthesized and evaluated for their anti-inflammatory effects, with some compounds showing activity comparable to the standard drug, indomethacin (B1671933) nih.gov.

In the context of isoquinoline derivatives, a study on spirooxindole-3,3'-pyrrolines incorporating the isoquinoline motif revealed significant anti-inflammatory properties with non-cytotoxic effects on fibroblast cells rjpbr.com. While this study did not specifically investigate 6,7-difluoro derivatives, it highlights the potential of the isoquinoline core in developing anti-inflammatory agents. Furthermore, research on morpholinopyrimidine derivatives has identified compounds that inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophage cells rsc.org. Molecular docking studies have suggested that these compounds have a strong affinity for the active sites of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade rsc.org. Given the known influence of fluorine on molecular interactions, it is plausible that this compound derivatives could exhibit enhanced or modulated anti-inflammatory activity through similar mechanisms.

| Compound Class | Key Findings | Reference Compound(s) |

| Fluorinated fused quinazolines | Good anti-inflammatory activity in rat paw edema model. | Indomethacin |

| Spirooxindole-pyrrolines with isoquinoline motif | Significant anti-inflammatory properties. | - |

| Morpholinopyrimidine derivatives | Inhibition of NO production in macrophage cells. | - |

Antibacterial Activity

The quest for novel antibacterial agents has led to extensive investigation of quinoline and isoquinoline derivatives mdpi.comnih.gov. The introduction of fluorine atoms, a hallmark of the fluoroquinolone class of antibiotics, is a well-established strategy for enhancing antibacterial potency and spectrum nih.govmdpi.com. Specifically, the presence of a fluorine atom at the C-6 position in quinolones has been shown to markedly improve antimicrobial activity mdpi.com.

Studies on 1-aryl-6,8-difluoroquinolones have demonstrated that substitutions on the 1-phenyl ring and at the C-7 position significantly influence their in vitro antibacterial potency against both Gram-positive and Gram-negative bacteria msu.edu. While these are quinolone structures, the findings offer valuable insights into the potential of difluoro-substituted heterocyclic systems. Research on 7-substituted-6-fluoroquinolone and 7-substituted-6,8-difluoroquinolone derivatives has also shown that modifications at the C-7 position can lead to compounds with potent antimicrobial activity against a range of bacteria nih.govresearchgate.net. Some of these derivatives exhibited effective concentrations at or below 0.860 μg/mL nih.govresearchgate.net. The structure-activity relationship (SAR) studies of these compounds are crucial for designing new derivatives with improved efficacy nih.govresearchgate.net. Although direct studies on this compound derivatives are limited, the established importance of the 6-fluoro and the broader impact of difluoro substitutions in related heterocyclic systems strongly suggest their potential as a promising scaffold for novel antibacterial agents.

| Bacterial Strain | Compound Type | MIC (μg/mL) |

| Gram-positive and Gram-negative bacteria | 7-Substituted-6,8-difluoroquinolone derivatives | ≤ 0.860 |

| Escherichia coli | 7-Substituted-6,8-difluoroquinolone derivatives | 120 - 515 |

| Staphylococcus aureus | 7-Substituted-6,8-difluoroquinolone derivatives | 120 - 515 |

Antioxidant Activity

A study on tea flavonoid derivatives using density functional theory (DFT) suggested that compounds with higher numbers of hydroxyl groups and specific structural arrangements exhibit stronger antioxidant activity mdpi.com. Another study on synthetic quinoline derivatives identified a compound, 1-methyl-3-allylthio-4-(4'-hydroxyphenylamino)quinolinium bromide (Qui3), which exhibited noticeable antioxidant potential against the DPPH radical and a synergistic effect when combined with human serum albumin (HSA) researchgate.net. The antioxidant efficiency of quinoline derivatives has also been predicted using computational methods, with some proposed as multifunctional antioxidants for neurodegenerative diseases rjpbr.com. The introduction of fluorine can modulate the electronic properties of a molecule, which in turn could influence its ability to donate a hydrogen atom or an electron to a free radical. Therefore, the 6,7-difluoro substitution pattern on the isoquinoline ring could potentially modulate its antioxidant capacity.

| Compound Class | Antioxidant Assay | Key Findings |

| Synthetic quinoline derivatives | DPPH radical scavenging | Qui3 showed noticeable antioxidant potential. |

| Synthetic quinoline derivatives | ABTS cation radical scavenging | All tested derivatives showed activity. |

| Tea flavonoid derivatives | DFT calculations | Higher number of -OH groups beneficial for antioxidant activity. |

Influence of Fluorine on Pharmacological Properties

Effects on Conformation and pKa

Fluorine's high electronegativity has a strong influence on the acidity and basicity of nearby functional groups, thereby altering the pKa of a molecule mdpi.comnih.gov. Introducing fluorine generally results in a significant shift in pKa nih.gov. For an isoquinoline derivative, the electron-withdrawing nature of the two fluorine atoms at positions 6 and 7 would decrease the electron density on the nitrogen atom, making it less basic and thus lowering its pKa. This modulation of pKa can have significant implications for the compound's solubility, absorption, and interaction with biological targets.

Impact on Membrane Permeability and Bioavailability

The ability of a drug to cross biological membranes is a critical determinant of its bioavailability and efficacy. The inclusion of fluorine can enhance membrane permeability nih.govmdpi.com. Fluorination often increases the lipophilicity of a molecule, which can facilitate its passage through lipid bilayers . However, the effect of fluorine on lipophilicity can be complex; for instance, monofluorination or trifluoromethylation of alkyl groups can decrease lipophilicity, while fluoro-arenes are generally more lipophilic nih.gov.

The enhanced permeability of fluorinated compounds can be assessed using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) nih.govresearchgate.net. Studies on fluoroquinolones have directly measured their pH-dependent lipid permeability, which can vary significantly ethz.ch. The improved metabolic stability and enhanced membrane permeation of fluorinated compounds often lead to better bioavailability researchgate.netrsc.orgresearchgate.net. The strong C-F bond is resistant to metabolic cleavage, prolonging the in vivo half-life of the drug researchgate.net. Therefore, this compound derivatives are expected to exhibit improved metabolic stability and membrane permeability, contributing to enhanced bioavailability and potentially greater therapeutic efficacy.

Modulation of Metabolic Pathways and Pharmacokinetics

The pharmacokinetic profile of this compound derivatives is crucial for their development as therapeutic agents and diagnostic tools. The inclusion of fluorine atoms can significantly influence metabolic stability, distribution, and clearance. While specific pharmacokinetic data for a wide range of this compound compounds are limited in publicly accessible literature, detailed studies on closely related fluoro-isoquinoline derivatives, particularly those developed as Positron Emission Tomography (PET) tracers, offer significant insights into their behavior in vivo.

One of the most extensively studied fluoro-isoquinoline derivatives is the tau PET imaging agent [¹⁸F]-MK-6240. This compound demonstrates pharmacokinetic properties that are highly desirable for a central nervous system (CNS) imaging agent, including rapid penetration of the blood-brain barrier followed by swift clearance from the brain in the absence of specific binding targets. snmjournals.org

Human studies on [¹⁸F]-MK-6240 reveal that the compound is metabolized rapidly. Following intravenous injection, the parent compound represents less than 15% of the radioactivity in plasma by 35 minutes, and this can decrease to as low as 0-10% by 90 minutes. snmjournals.orgnih.govnih.govresearchgate.net The metabolism primarily results in the formation of more polar radiometabolites. snmjournals.org This rapid conversion and clearance are critical for achieving a good signal-to-noise ratio in PET imaging.

The clearance from plasma is also rapid, with the metabolite-corrected plasma activity fitting a single exponential decay model after the initial distribution phase. snmjournals.org The whole blood-to-plasma ratio for [¹⁸F]-MK-6240 stabilizes at approximately 0.66–0.67 within 15-20 minutes of injection, indicating a distribution preference for plasma over red blood cells. snmjournals.orgnih.gov

As a class, isoquinoline derivatives that function as kinase inhibitors are often substrates for cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor to their metabolism. nih.gov They can also be affected by drug transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.gov The strategic placement of fluorine atoms, as in the this compound scaffold, is a common medicinal chemistry strategy intended to block metabolically labile positions, potentially reducing first-pass metabolism and improving oral bioavailability. mdpi.com

Detailed pharmacokinetic parameters for the PET tracer [¹⁸F]-MK-6240 have been characterized and are summarized in the table below.

| Parameter | Value/Observation | Species | Reference |

| Metabolism | Rapid; <15% parent at 35 min; 0-10% parent at 90 min | Human | snmjournals.orgnih.govnih.gov |

| Metabolites | Primarily polar metabolites observed | Human | snmjournals.org |

| Blood-Brain Barrier | Rapid penetration and clearance | Rhesus Monkey | snmjournals.org |

| Whole Blood:Plasma Ratio | Stabilizes to ~0.67 by 20 minutes | Human | snmjournals.orgnih.gov |

| Plasma Clearance | Rapid; parent half-life of ~5.8 min | Human | snmjournals.org |

| Total Volume of Distribution (Vₜ) in Gray Matter (Controls) | 4.6-8.7 mL/cm³ | Human | snmjournals.org |

Applications in Positron Emission Tomography (PET)

Derivatives of the this compound scaffold, or more broadly fluoro-isoquinolines, have found a significant application in the development of radiotracers for Positron Emission Tomography (PET) imaging. PET is a non-invasive molecular imaging technique that allows for the in vivo quantification of molecular targets, playing a crucial role in diagnosing and understanding neurodegenerative disorders. nih.gov

A prominent example is [¹⁸F]-MK-6240 , chemically known as 6-(fluoro-¹⁸F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine. nih.gov This compound is a novel, highly selective PET tracer developed for the imaging and quantification of neurofibrillary tangles (NFTs). nih.gov NFTs are aggregates of hyperphosphorylated tau protein, which are a pathological hallmark of several neurodegenerative diseases, most notably Alzheimer's disease. nih.gov

The development of [¹⁸F]-MK-6240 represents a significant advancement in the field, as it allows for the direct visualization of tau pathology in the brains of living individuals. Research has demonstrated that [¹⁸F]-MK-6240 exhibits high affinity and selectivity for binding to NFTs. nih.gov Preclinical studies in human brain tissue from Alzheimer's patients showed that the tracer's binding pattern was consistent with the known distribution of phosphorylated tau. snmjournals.org It binds with high affinity to brain homogenates rich in NFTs while showing poor affinity for amyloid-beta plaques, another key pathological feature of Alzheimer's disease. snmjournals.org

The in vivo pharmacokinetic properties of [¹⁸F]-MK-6240 are well-suited for PET imaging of the brain. Studies in rhesus monkeys and humans have shown that it readily crosses the blood-brain barrier and demonstrates rapid and homogeneous distribution throughout the brain, followed by swift clearance in regions devoid of NFTs. snmjournals.orgnih.gov This favorable kinetic profile results in a high signal-to-noise ratio, enabling clear visualization of areas with tau accumulation. In patients with Alzheimer's disease or mild cognitive impairment, focal accumulation of [¹⁸F]-MK-6240 is observed in the cerebral cortex, consistent with the expected patterns of tau deposition. nih.govnih.govresearchgate.net This makes it a valuable tool for early diagnosis, tracking disease progression, and as a pharmacodynamic biomarker to evaluate the efficacy of new anti-tau therapeutic agents. nih.gov

| Compound Name | Application | Target | Key Findings |

| [¹⁸F]-MK-6240 | PET Imaging Agent | Neurofibrillary Tangles (NFTs) | High affinity and selectivity for NFTs; excellent blood-brain barrier penetration and rapid clearance; enables in vivo quantification of tau pathology in Alzheimer's disease. snmjournals.orgsnmjournals.orgnih.gov |

Potential Applications in Materials Science

Development of Advanced Materials

Fluorinated organic compounds are often investigated for advanced materials due to their unique electronic properties and thermal stability.

Electronic Properties and Their Exploitation in Materials

The introduction of fluorine atoms into aromatic systems significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This property is highly desirable in the development of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs). For instance, complexes of 6,7-difluoro -2-styryl-8-hydroxyquinoline (B57606) with Zn(II) have been synthesized and studied for their photophysical properties, demonstrating that the difluoro-substitution can be beneficial for creating luminescent materials. thieme-connect.com This suggests that 6,7-Difluoroisoquinoline could serve as a valuable building block for new organic electronic materials.

Integration into Hybrid Materials

There is no information available in the reviewed scientific literature regarding the integration of this compound into hybrid materials.

Q & A

Q. How does this compound’s reactivity compare to other dihalogenated isoquinolines (e.g., 6,7-dichloro or 6,7-dibromo derivatives)?

- Methodological Answer : Conduct parallel reactions under identical conditions (solvent, catalyst, temperature). Measure kinetic isotope effects (KIEs) to probe transition states. Use Hammett plots to correlate substituent effects with reaction rates. Computational NBO analysis quantifies charge distribution differences .

Q. Guidelines for Further Research

- For experimental design, prioritize modular synthesis to explore fluorine’s role in diverse scaffolds (e.g., tricyclic derivatives).

- In computational studies, benchmark multiple functionals (e.g., M06-2X vs. ωB97X-D) to improve predictive accuracy .

- Address data contradictions by transparently reporting raw datasets and computational inputs (e.g., .xyz files) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.